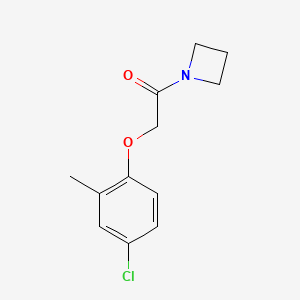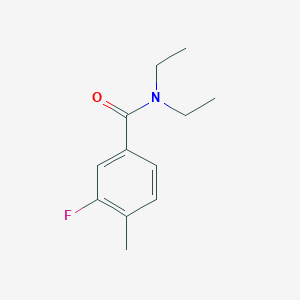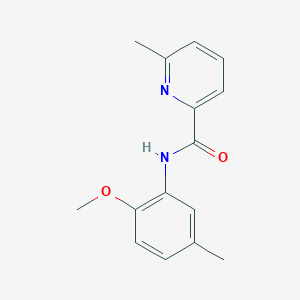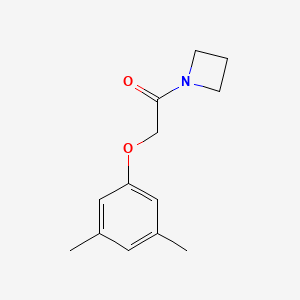
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone, also known as ADE, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. ADE belongs to the class of compounds called oxazolidinones, which have been shown to exhibit antibacterial, antifungal, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone is not fully understood. However, it is believed that 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone exerts its antibacterial activity by inhibiting bacterial protein synthesis. 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to bind to the 50S ribosomal subunit of bacteria, preventing the formation of peptide bonds between amino acids and thereby inhibiting bacterial protein synthesis.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has also been shown to exhibit antifungal and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains. However, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone also has several limitations. It is not effective against all bacterial strains, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone. One area of research could be the development of new derivatives of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone with enhanced antibacterial activity. Another area of research could be the investigation of the mechanism of action of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone to better understand its antibacterial activity. Additionally, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone could be further investigated for its potential applications in the fields of antifungal and antiviral therapy.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride in the presence of a base to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with azetidine in the presence of a base to form 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has also been shown to exhibit antifungal and antiviral activity.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-6-12(11(10)2)16-9-13(15)14-7-4-8-14/h3,5-6H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLMUXZBYANTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)



![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)



![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)